molecular formula C10H15NO3 B8473898 Methyl 5-pentyl-1,3-oxazole-4-carboxylate CAS No. 89007-02-3

Methyl 5-pentyl-1,3-oxazole-4-carboxylate

Cat. No. B8473898
CAS RN: 89007-02-3
M. Wt: 197.23 g/mol
InChI Key: WZQRCLHWVPOWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-pentyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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properties

CAS RN

89007-02-3

Product Name

Methyl 5-pentyl-1,3-oxazole-4-carboxylate

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 5-pentyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H15NO3/c1-3-4-5-6-8-9(10(12)13-2)11-7-14-8/h7H,3-6H2,1-2H3

InChI Key

WZQRCLHWVPOWAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=CO1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

50.1 g of potassium t-butoxide are dissolved in 500 ml of tetrahydrofuran, and 37.0 g of methyl α-isocyanoacetate are added dropwise thereto at -50° C. to -40° C. The mixture is stirred at the same temperature for 30 minutes. 50.0 g of n-caproyl chloride are gradually added to the mixture at -50° C. to -40° C., and the mixture is stirred at the temperature below -30° C. for 20 hours. After the reaction, the mixture is treated in the same manner as described in Preparation 1-(1). 40 g of 5-n-pentyl-4-methoxycarbonyloxazole are thereby obtained as oil. Yield: 54.3%.
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

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